4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-
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Overview
Description
4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features an isothiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrazoles: Known for their versatile reactivity and biological activities.
Oxadiazoles: Studied for their antimicrobial and antifungal properties.
Thiadiazoles: Investigated for their potential therapeutic applications.
Uniqueness
4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields of scientific research .
Properties
CAS No. |
651305-60-1 |
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Molecular Formula |
C18H18N4OS2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(1-phenylpropylsulfanyl)-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4OS2/c1-2-14(12-7-4-3-5-8-12)24-18-15(16(19)23)17(25-22-18)21-13-9-6-10-20-11-13/h3-11,14,21H,2H2,1H3,(H2,19,23) |
InChI Key |
KQICLJCTBNFUFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)SC2=NSC(=C2C(=O)N)NC3=CN=CC=C3 |
Origin of Product |
United States |
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